2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide
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Overview
Description
2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and halogenated derivatives, respectively .
Scientific Research Applications
2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide
- 2-Hydroxy-2-methylpropiophenone
- 2-methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-methoxy-N-(3-methyl-5-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-12-6-10(3)5-11(7-12)14-13(15)8-16-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI Key |
YFCRGJQFAFGJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)COC |
Origin of Product |
United States |
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